5-Amino-1,3-dihydrobenzo[c]thiophene 2-oxide
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Overview
Description
5-Amino-1,3-dihydrobenzo[c]thiophene 2-oxide: is a chemical compound with the molecular formula C8H9NOS and a molecular weight of 167.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1,3-dihydrobenzo[c]thiophene 2-oxide can be achieved through various methods. One common approach involves the nitration, sulfonation, and iodination of 1,3-dihydrobenzo[c]thiophene 2,2-dioxide and its derivatives . The reaction conditions typically involve the use of electron-releasing and electron-withdrawing substituents to facilitate electrophilic substitution at position 5 .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-1,3-dihydrobenzo[c]thiophene 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions occur at position 5, facilitated by electron-releasing and electron-withdrawing substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and iodine for iodination.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration produces nitro derivatives, while sulfonation yields sulfonic acid derivatives .
Scientific Research Applications
5-Amino-1,3-dihydrobenzo[c]thiophene 2-oxide has several scientific research applications, including:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and medicinal chemistry research.
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Amino-1,3-dihydrobenzo[c]thiophene 2-oxide involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function. Specific molecular targets and pathways involved in its mechanism of action are not extensively documented in the literature.
Comparison with Similar Compounds
5,6-Diamino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide: This compound is similar in structure but has additional amino groups at positions 5 and 6.
5-Amino-6-nitro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide: This compound has a nitro group at position 6, making it distinct from 5-Amino-1,3-dihydrobenzo[c]thiophene 2-oxide.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of an amino group at position 5. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for scientific research.
Properties
Molecular Formula |
C8H9NOS |
---|---|
Molecular Weight |
167.23 g/mol |
IUPAC Name |
2-oxo-1,3-dihydro-2-benzothiophen-5-amine |
InChI |
InChI=1S/C8H9NOS/c9-8-2-1-6-4-11(10)5-7(6)3-8/h1-3H,4-5,9H2 |
InChI Key |
NWBOSPBHKNYNMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CS1=O)C=C(C=C2)N |
Origin of Product |
United States |
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